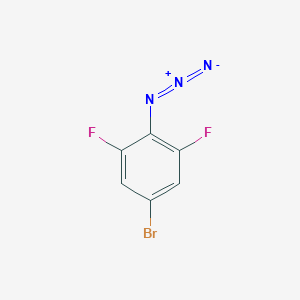
2-Azido-5-bromo-1,3-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-bromo-1,3-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-bromo-1,3-difluorobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1,3-difluorobenzene followed by azidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The azidation step involves the substitution of a suitable leaving group (e.g., a halide) with an azide ion, which can be achieved using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization and azidation reactions can be employed to minimize the risks associated with handling azides and to improve the overall yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-5-bromo-1,3-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The bromo and difluoro groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Electrophilic Aromatic Substitution: Bromine or NBS in the presence of a catalyst.
Reduction: LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Brominated or fluorinated benzene derivatives.
Reduction: Formation of amines from azides.
Applications De Recherche Scientifique
2-Azido-5-bromo-1,3-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The azido group can be used for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Mécanisme D'action
The mechanism of action of 2-Azido-5-bromo-1,3-difluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. The bromo and difluoro groups influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1,3-difluorobenzene
- 2-Azido-1,3-difluorobenzene
- 5-Bromo-1,3-difluorobenzene
Uniqueness
2-Azido-5-bromo-1,3-difluorobenzene is unique due to the presence of both azido and bromo groups on the same benzene ring, which provides a combination of reactivity and selectivity that is not found in other similar compounds. This makes it a valuable intermediate for the synthesis of complex molecules and materials with specific properties .
Propriétés
Formule moléculaire |
C6H2BrF2N3 |
|---|---|
Poids moléculaire |
234.00 g/mol |
Nom IUPAC |
2-azido-5-bromo-1,3-difluorobenzene |
InChI |
InChI=1S/C6H2BrF2N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H |
Clé InChI |
SJVZEFBQLBXDSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


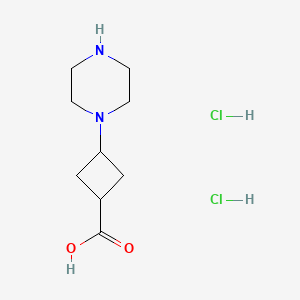
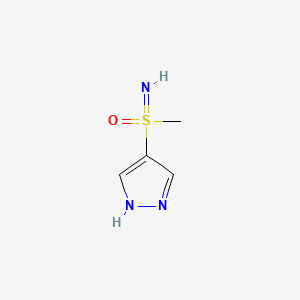


![Rac-ethyl6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylatedihydrochloride,trans](/img/structure/B13574585.png)
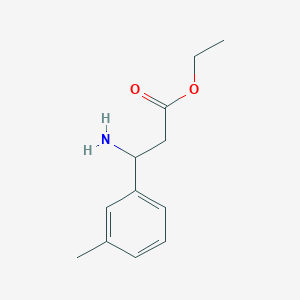
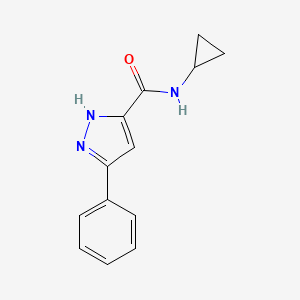
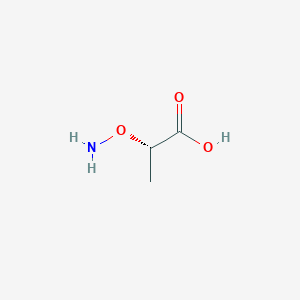
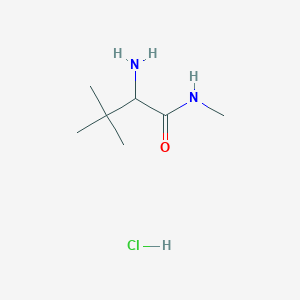
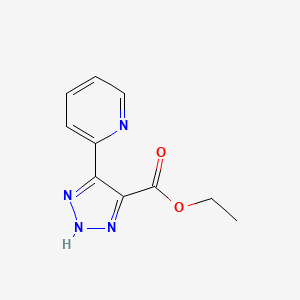

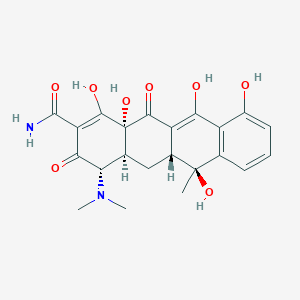
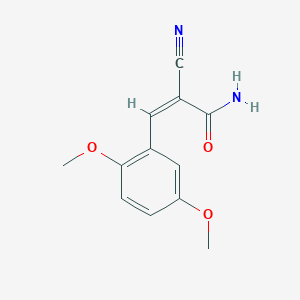
![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)
